Cas no 69113-98-0 (Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate)
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
- 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester
- Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
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- Inchi: 1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+
- InChI Key: DMQNLOWHFHPWEA-AATRIKPKSA-N
- SMILES: O(C)C1C(=C(C=C(/C=C/C(=O)OCC)C=1)OC)O
Computed Properties
- Exact Mass: 252.09978
Experimental Properties
- PSA: 64.99
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1238234-250mg |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 250mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238234-1g |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238234-5g |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 5g |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238234-25g |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 25g |
$755 | 2024-06-06 | |
| TRC | B433628-250mg |
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
69113-98-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433628-500mg |
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
69113-98-0 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B433628-2.5g |
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
69113-98-0 | 2.5g |
$ 185.00 | 2022-06-07 | ||
| 1PlusChem | 1P00JSTX-250mg |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 250mg |
$21.00 | 2025-03-01 | |
| 1PlusChem | 1P00JSTX-1g |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 1g |
$42.00 | 2025-03-01 | |
| 1PlusChem | 1P00JSTX-5g |
3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid ethyl ester |
69113-98-0 | 98% | 5g |
$131.00 | 2025-03-01 |
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (CAS No. 69113-98-0): A Comprehensive Overview
Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, identified by its CAS number 69113-98-0, is a compound of significant interest in the field of chemical and biomedical research. This ester derivative, featuring a phenolic moiety with hydroxyl and methoxy substituents, has garnered attention due to its potential pharmacological properties and structural features that make it a valuable candidate for further investigation.
The molecular structure of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate consists of an aromatic ring substituted with hydroxyl and methoxy groups at the 3rd and 5th positions, respectively. This arrangement confers unique electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The presence of the ester functional group at the propenoate position further enhances its reactivity and potential utility in synthetic chemistry.
In recent years, there has been growing interest in natural product-inspired compounds due to their diverse biological activities and synthetic accessibility. Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate shares structural similarities with several plant-derived compounds known for their therapeutic effects. For instance, the dimethoxyphenolic moiety is commonly found in flavonoids and polyphenols, which have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties.
One of the most compelling aspects of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is its potential as a scaffold for drug discovery. The combination of hydroxyl and methoxy groups on the aromatic ring can serve as hydrogen bonding donors or acceptors, facilitating interactions with biological targets such as enzymes and receptors. This feature makes it an attractive candidate for developing novel therapeutic agents.
Recent studies have explored the pharmacological profile of related compounds, providing insights into the potential mechanisms of action of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. For example, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways. These findings suggest that Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate may exhibit similar anti-inflammatory effects, making it a promising candidate for further investigation.
The synthesis of Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be achieved through various chemical pathways. One common approach involves the esterification of 4-hydroxy-3,5-dimethoxybenzaldehyde with crotonic acid or its derivatives. This reaction typically proceeds under acidic conditions and yields the desired product in good yield. The synthesis process can be further optimized to improve scalability and purity, ensuring that the compound is suitable for subsequent biological testing.
In conclusion, Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (CAS No. 69113-98-0) is a compound with significant potential in the field of chemical and biomedical research. Its unique structural features and potential pharmacological properties make it an attractive candidate for further investigation. As research continues to uncover new applications for natural product-inspired compounds, Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is poised to play a crucial role in the development of novel therapeutic agents.
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